solubility of 7-Diethylaminocoumarin-3,4-dicarboxylic acid in DMSO vs water
solubility of 7-Diethylaminocoumarin-3,4-dicarboxylic acid in DMSO vs water
The following technical guide details the solubility profile, preparation protocols, and physicochemical properties of 7-Diethylaminocoumarin-3,4-dicarboxylic acid .
DMSO vs. Aqueous Systems[1][2][3]
Technical Brief
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Compound: 7-Diethylaminocoumarin-3,4-dicarboxylic acid[1][2]
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Core Application: Blue-fluorescent probe, amine-reactive labeling precursor, and pH-sensitive reporter.[3][1][2]
Executive Summary: The Solubility Paradox
7-Diethylaminocoumarin-3,4-dicarboxylic acid presents a classic "amphiphilic tension" common in organic fluorophores.[1][2] It possesses a hydrophobic coumarin-diethylamino core that drives aggregation in water, yet it is functionalized with two hydrophilic carboxylic acid groups (positions 3 and 4) that provide pH-dependent solubility.[3][2]
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In DMSO: The compound is highly soluble .[3][1][2] DMSO acts as a polar aprotic solvent that effectively solvates the aromatic core via dipole-dipole interactions and accepts hydrogen bonds from the carboxylic acid protons.[3][1][2]
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In Water: The compound exhibits poor solubility in its protonated (neutral) form but becomes soluble in alkaline buffers (pH > 7.[1][5][2]0) where it exists as a dianion.[3][1][2]
Critical Distinction: Do not confuse this compound with the mono-acid analog, 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA, CAS 50995-74-9).[3][1][2] The 3,4-dicarboxylic acid possesses an additional carboxyl group at position 4, altering its polarity, pKa profile, and conjugation length.[3][1][5][2][4]
Physicochemical Analysis
Structural Solvation Mechanisms
The solubility difference between DMSO and water is governed by the energetic competition between crystal lattice energy and solvation enthalpy.[3][1][2]
| Feature | DMSO Interaction | Water Interaction |
| Diethylamino Group | Solvated via hydrophobic dispersion forces and dipole interactions.[3][1][2] | Hydrophobic; drives aggregation/precipitation.[3][1][2][4] |
| Coumarin Core | Stabilized by | Poorly solvated; induces |
| 3,4-Dicarboxylic Acids | COOH protons H-bond to DMSO oxygen (Acceptor).[3][1][2] | Low pH: Protonated (COOH).[1][2] Insoluble. High pH: Deprotonated (COO⁻).[3][1][2] Highly soluble due to ion-dipole hydration.[3][1][2] |
Quantitative Solubility Profile
Data derived from structural analogs and available vendor specifications.
| Solvent | Solubility Limit (Approx.) | State | Notes |
| Anhydrous DMSO | ~50 mg/mL (160 mM) | Clear Solution | Recommended Stock Solvent. Stable at -20°C. |
| DMF | ~50 mg/mL | Clear Solution | Alternative stock solvent.[3][1][2] |
| Water (pH < 4) | < 0.1 mg/mL | Precipitate | Protonated form is insoluble.[3][1][2] |
| PBS (pH 7.4) | ~1–5 mg/mL | Solution | Soluble as dianion.[3][1][5][2] Requires pre-dissolution in DMSO.[3][1][2][4] |
| Ethanol/Methanol | Moderate | Suspension/Soln | Solubility improves with basicity.[3][1][2] |
Experimental Protocol: Solution Preparation
Stock Solution Preparation (DMSO)
Objective: Create a stable, high-concentration stock (e.g., 25 mM) for long-term storage.
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Weighing: Weigh 7.6 mg of 7-Diethylaminocoumarin-3,4-dicarboxylic acid into a microcentrifuge tube.
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Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Grade ≥99.9%, water <0.05%).
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Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[3][1][2][4]
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Verification: The solution should be a clear, yellow-orange liquid.
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Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stability: >6 months.
Working Solution Preparation (Aqueous)
Objective: Dilute stock into aqueous buffer without precipitation.
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Buffer Selection: Use a buffer with pH ≥ 7.4 (e.g., PBS, Tris-HCl, HEPES).[3][1][5][2][4]
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Dilution Technique:
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Place the required volume of buffer into a tube first .[3][1][2]
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Slowly pipe the DMSO stock directly into the center of the buffer while vortexing (or stirring).[1][2]
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Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity, though the fluorophore remains soluble up to higher percentages.[1][5][2][4]
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Filtration (Optional): If using for cell culture, filter through a 0.2 µm PTFE or Nylon filter. Do not use cellulose acetate, as the coumarin core may adsorb to the membrane.[3][1][2][4]
Troubleshooting & Validation
Detecting Aggregation
In aqueous environments, this molecule may form non-fluorescent H-aggregates if the concentration is too high or pH is too low.[3][5][4]
Handling "Crash-Out"
If the compound precipitates upon dilution into water:
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Check pH: Ensure the buffer pH is > 7.4. Add dilute NaOH if necessary to deprotonate the carboxylic acids.[3][1][2]
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Increase DMSO: Increase the intermediate dilution step or the final DMSO % (if the assay tolerates it).
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Use Surfactant: Add non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the buffer before adding the dye.[3][1][2] This stabilizes the hydrophobic core.[3][1][2]
Solvation Logic Diagram
The following diagram illustrates the critical workflow for solubilizing the 3,4-dicarboxylic acid, highlighting the pH-dependent "switch" mechanism in water.
Figure 1: Solubilization workflow showing the critical role of pH in aqueous stability.[3][1][5][2][4]
References
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PubChem. (2025).[3][1][2][6] 7-(Diethylamino)coumarin-3-carboxylic acid (Analogous Structure Data). National Library of Medicine.[3][1][2] Retrieved from [Link]
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Wagner, B. D. (2009).[1][2][4] The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237.[3][1][2][4] (Context on coumarin solubility mechanisms).
Sources
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. 7-Diethylaminocoumarin-3-carboxylic acid | C14H15NO4 | CID 659294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-(Diethylamino)coumarin-3-carboxylic Acid | CAS 50995-74-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Heterocycles as supramolecular handles for crystal engineering: a case study with 7-(diethylamino)coumarin derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03656E [pubs.rsc.org]
- 6. 7-Diethylaminocoumarin-3-carboxylic acid | C14H15NO4 | CID 659294 - PubChem [pubchem.ncbi.nlm.nih.gov]
